1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including structures similar to "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one," have been extensively studied for their pharmacological applications. Triazole derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in drug development is attributed to the triazole core, which allows for structural variations that can target different biological pathways (Ferreira et al., 2013).
Advances in Synthesis Techniques
The synthesis of 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , has seen significant advancements through the use of copper(I) catalyzed regioselective synthesis. This method, part of click chemistry, has facilitated the development of new drugs by providing an efficient, high-yield approach to creating triazole derivatives with broad biological activities (Kaushik et al., 2019).
Eco-Friendly Synthesis and Applications
The eco-friendly synthesis of 1,2,3-triazoles, utilizing methodologies such as microwave irradiation and water as a solvent, has not only made the production process more sustainable but also opened up applications in drug development with reduced environmental impact. These greener synthesis routes underscore the commitment to sustainable chemistry while maintaining the efficacy of triazole derivatives in biological applications (de Souza et al., 2019).
Corrosion Inhibition
Beyond pharmacological uses, 1,2,3-triazole derivatives have been identified as potent corrosion inhibitors for metals and alloys. The 1,4-disubstituted variants, by virtue of their chemical structure, offer protection against corrosion in aggressive media, making them valuable in industrial applications to extend the lifespan of metal components (Hrimla et al., 2021).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds . The 1,2,3-triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and other interactions .
Mode of action
The mode of action of 1,2,3-triazole-containing compounds can vary widely depending on their structure and the specific biological target they interact with. For example, some 1,2,3-triazole compounds have been found to inhibit key enzymes in fungal cells, leading to antifungal activity .
Biochemical pathways
1,2,3-triazole compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
1,2,3-triazole compounds are generally known for their good stability and bioavailability .
Result of action
Based on the antifungal activity of some 1,2,3-triazole compounds, it could potentially lead to the disruption of key cellular processes in fungal cells .
Properties
IUPAC Name |
2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXNIEIMQWMVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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